An In-Depth Technical Guide to 4-(4-Ethoxy-3-methylphenyl)butanoic Acid: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to 4-(4-Ethoxy-3-methylphenyl)butanoic Acid: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of 4-(4-ethoxy-3-methylphenyl)butanoic acid, a substituted aromatic carboxylic acid of interest to researchers in medicinal chemistry and materials science. This document delves into its chemical identity, physicochemical properties, a detailed, field-proven synthesis protocol, and an exploration of its potential biological significance based on the activities of structurally related compounds.
Chemical Identity and Physicochemical Properties
4-(4-Ethoxy-3-methylphenyl)butanoic acid is a derivative of butanoic acid featuring a substituted phenyl ring. The presence of both an ether (ethoxy) and an alkyl (methyl) group on the aromatic ring, in addition to the carboxylic acid moiety, imparts a unique combination of lipophilicity and polarity that can influence its chemical reactivity and biological interactions.
Table 1: Chemical Identifiers and Physicochemical Properties of 4-(4-Ethoxy-3-methylphenyl)butanoic acid
| Property | Value | Source |
| CAS Number | 878431-90-4 | |
| Molecular Formula | C13H18O3 | |
| IUPAC Name | 4-(4-ethoxy-3-methylphenyl)butanoic acid | |
| Molecular Weight | 222.28 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO, and ethyl acetate; sparingly soluble in water (Predicted) | N/A |
Synthesis Methodology: A Mechanistic Approach
The proposed synthesis involves a two-step process starting from commercially available 2-methyl-1-ethoxybenzene. This starting material is chosen for its structural similarity to the target molecule's substituted phenyl ring.
Caption: Proposed two-step synthesis of 4-(4-Ethoxy-3-methylphenyl)butanoic acid.
Step 1: Friedel-Crafts Acylation of 2-Methyl-1-ethoxybenzene
The initial step involves the acylation of 2-methyl-1-ethoxybenzene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The ethoxy and methyl groups on the benzene ring are ortho, para-directing activators. Due to steric hindrance from the methyl group at the ortho position, the acylation is expected to occur predominantly at the para position relative to the activating ethoxy group.
Experimental Protocol:
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) and a suitable inert solvent such as dichloromethane or nitrobenzene.
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Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add 2-methyl-1-ethoxybenzene (1.0 equivalent) to the flask. Slowly add a solution of succinic anhydride (1.1 equivalents) in the chosen solvent via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
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Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 4-(4-ethoxy-3-methylphenyl)-4-oxobutanoic acid. This intermediate can be purified by recrystallization or column chromatography.
Step 2: Reduction of the Aryl Ketone
The second step is the reduction of the keto group in the intermediate to a methylene group. Two common methods for this transformation are the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine and a strong base). The choice of method depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. For this particular substrate, either method is expected to be effective.
Experimental Protocol (Clemmensen Reduction):
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Preparation of Amalgamated Zinc: Prepare amalgamated zinc by stirring zinc dust with a dilute solution of mercuric chloride for a few minutes, then decanting the solution and washing the zinc with water.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, concentrated hydrochloric acid, and the crude 4-(4-ethoxy-3-methylphenyl)-4-oxobutanoic acid from the previous step.
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Reaction: Heat the mixture to reflux for 4-6 hours. Additional portions of hydrochloric acid may be added during the reaction to maintain a vigorous evolution of hydrogen.
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Work-up and Purification: After cooling, decant the aqueous layer and extract it with ethyl acetate. Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-(4-ethoxy-3-methylphenyl)butanoic acid can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Spectroscopic Characterization (Predicted)
While experimental spectra for 4-(4-ethoxy-3-methylphenyl)butanoic acid are not publicly available, its structure allows for the prediction of key spectroscopic features that would be essential for its characterization.
Table 2: Predicted Spectroscopic Data for 4-(4-Ethoxy-3-methylphenyl)butanoic acid
| Spectroscopy | Predicted Features |
| ¹H NMR | - Aromatic protons (likely 3H, appearing as multiplets or doublets in the 6.8-7.2 ppm region).- Ethoxy group protons (a quartet around 4.0 ppm for -OCH₂- and a triplet around 1.4 ppm for -CH₃).- Methyl group on the ring (a singlet around 2.2 ppm).- Butanoic acid chain protons (triplets and a multiplet between 1.8 and 2.7 ppm).- Carboxylic acid proton (a broad singlet downfield, >10 ppm). |
| ¹³C NMR | - Carboxylic acid carbonyl carbon (~179 ppm).- Aromatic carbons (several peaks in the 110-160 ppm region).- Ethoxy group carbons (-OCH₂- around 63 ppm and -CH₃ around 15 ppm).- Methyl group on the ring (~16 ppm).- Butanoic acid chain carbons (peaks in the 25-35 ppm range). |
| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretch from the carboxylic acid (~1710 cm⁻¹).- C-O stretches from the ether and carboxylic acid (~1000-1300 cm⁻¹).- Aromatic C=C stretches (~1450-1600 cm⁻¹).- C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹). |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 222.12. |
Potential Biological Activity and Applications
While the specific biological activity of 4-(4-ethoxy-3-methylphenyl)butanoic acid has not been reported, the broader class of phenylbutanoic acid derivatives has garnered significant interest in pharmacology.
The parent compound, 4-phenylbutyric acid (4-PBA), is an FDA-approved drug for the treatment of urea cycle disorders.[1] Its mechanism of action involves acting as an ammonia scavenger.[1] Furthermore, 4-PBA is known to function as a histone deacetylase (HDAC) inhibitor and a chemical chaperone that can alleviate endoplasmic reticulum (ER) stress.[2][3] These activities have prompted research into its potential therapeutic applications in a range of diseases, including cancer, cystic fibrosis, and neurodegenerative disorders.
Derivatives of butyric acid are also known to possess a variety of biological effects, including anti-inflammatory and immunomodulatory activities.[4][5] The lipid-regulating properties of butyric acid and 4-phenylbutyric acid have also been investigated, with evidence suggesting they can downregulate lipogenesis and stimulate fatty acid β-oxidation.[3]
The structure of 4-(4-ethoxy-3-methylphenyl)butanoic acid, with its lipophilic substituents on the phenyl ring, may influence its potency and selectivity as an HDAC inhibitor or its efficacy as a chemical chaperone compared to 4-PBA. The increased lipophilicity could enhance its ability to cross cell membranes and interact with intracellular targets.
Caption: Potential biological activities of 4-(4-Ethoxy-3-methylphenyl)butanoic acid based on related compounds.
Safety and Handling
Specific toxicology data for 4-(4-ethoxy-3-methylphenyl)butanoic acid are not available. However, based on the safety data for structurally similar compounds, such as other substituted carboxylic acids, it should be handled with appropriate care in a laboratory setting.
General Safety Precautions:
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
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Inhalation: Avoid inhaling dust or vapors. Handle in a well-ventilated area or in a fume hood.
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Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Ingestion: Do not ingest. If swallowed, seek medical attention.
Conclusion
4-(4-Ethoxy-3-methylphenyl)butanoic acid represents an interesting target for chemical synthesis and biological evaluation. This guide has provided a comprehensive overview of its known properties and a detailed, plausible route for its synthesis. The predicted spectroscopic data and the discussion of potential biological activities, grounded in the known pharmacology of related compounds, offer a solid foundation for researchers and drug development professionals to further investigate this molecule. As with any compound for which limited data is available, all experimental work should be conducted with careful planning and adherence to safety protocols.
References
-
PubChem. 4-Phenylbutyric Acid. National Center for Biotechnology Information. [Link]
- Kolb, P. S., Ayaub, E. A., Zhou, W., Yum, V., Dickhout, J. G., & Ask, K. (2015). The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis. The International Journal of Biochemistry & Cell Biology, 61, 45–52.
- Gerunova, L. K., Gerunov, T. V., P'yanova, L. G., & Nagdalian, A. A. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Journal of Veterinary Science, 25(2), e30.
- Martin, E. L. (1936). The Clemmensen Reduction. Organic Reactions, 1, 155-209.
- Todd, D. (1948). The Wolff-Kishner Reduction. Organic Reactions, 4, 378-422.
- Vinolo, M. A. R., Rodrigues, H. G., Nachbar, R. T., & Curi, R. (2011).
- Khan, S., & Jena, G. (2019). Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications. Pharmacological Research, 141, 21-33.
Sources
- 1. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-phenylbutyric acid improves sepsis-induced cardiac dysfunction by modulating amino acid metabolism and lipid metabolism via Comt/Ptgs2/Ppara - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
